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Compound of Interest

Compound Name: Cyclooctanone, 5-phenyl-

Cat. No.: B15495123

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical research and drug development, the comprehensive characterization
of novel molecules is paramount. This guide provides a comparative analysis of computational
and experimental data for 5-phenylcyclooctanone. Due to a notable scarcity of publicly
available experimental data for this specific molecule, we present a framework for its
characterization by leveraging computational chemistry. This approach is juxtaposed with
available experimental data for a structurally similar and well-documented compound, 4-
phenylcyclohexanone, to offer a tangible reference point for validation and comparison.

This guide serves as a practical illustration of how computational methods can be employed to
predict the physicochemical and spectroscopic properties of a molecule of interest, providing
valuable insights in the absence of direct experimental evidence.

Data Presentation: A Comparative Overview

The following tables summarize the available experimental data for 4-phenylcyclohexanone
and provide a template for the predicted computational data for 5-phenylcyclooctanone. This
structure is designed for ease of comparison, highlighting the data points essential for chemical
characterization.

Table 1: Physical Properties
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Property

5-Phenylcyclooctanone
(Computational Prediction)

4-Phenylcyclohexanone
(Experimental)

Molecular Formula C14H180 C12H14O[1][2][31[4][5][6]
Molecular Weight 202.30 g/mol 174.24 g/mol [1][2][3][4]
Melting Point Predicted Value 73-77 °C[1][2][7]

Boiling Point Predicted Value 158-160 °C at 16 mmHg[7]
Density Predicted Value 0.97 g/cm? (at 25 °C)[7]

Table 2: Spectroscopic Data

Spectroscopic Data

5-Phenylcyclooctanone
(Computational Prediction)

4-Phenylcyclohexanone
(Experimental)

Predicted chemical shifts

(ppm) and coupling constants

1H NMR data is available and

indicates characteristic signals

1H NMR (Hz) for protons on the
for the phenyl and

cyclooctanone and phenyl

) cyclohexanone protons.[5][8]

rings.

Predicted chemical shifts 13C NMR data is available,

m) for carbons of the showing distinct signals for the

15C NMR (ppm) g g

carbonyl group, cyclooctanone
ring, and phenyl ring.

carbonyl, phenyl, and

cyclohexanone carbons.

IR Spectroscopy

Predicted vibrational
frequencies (cm~1) for key
functional groups, including the
C=0 stretch of the ketone and
C-H stretches of the aromatic

and aliphatic portions.

IR spectra show a strong
absorption for the C=0 stretch,
characteristic of a ketone, and
absorptions corresponding to

the aromatic ring.[3][9]

Mass Spectrometry

Predicted mass-to-charge ratio
(m/z) for the molecular ion and

major fragment ions.

GC-MS data is available,
showing the molecular ion
peak and characteristic

fragmentation patterns.[3]
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Experimental and Computational Protocols

To ensure the reproducibility and accuracy of the data presented, detailed methodologies are
crucial. Below are the standard experimental protocols for characterizing a compound like 4-
phenylcyclohexanone and the proposed computational protocols for predicting the properties of
5-phenylcyclooctanone.

Experimental Protocols for 4-Phenylcyclohexanone

The experimental data for 4-phenylcyclohexanone cited in this guide are typically obtained
through the following standard laboratory techniques:

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are recorded
on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d

(CDCIs). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane
(TMS) internal standard.

Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared
(FTIR) spectrometer. Samples can be prepared as a thin film, a KBr pellet, or analyzed using
an Attenuated Total Reflectance (ATR) accessory. The absorption frequencies are reported in
wavenumbers (cm™1).

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often
coupled with a gas chromatograph (GC-MS) for separation. The ionization method is
typically electron ionization (El), and the mass-to-charge ratios (m/z) of the resulting ions are
recorded.

Physical Property Measurement: Melting points are determined using a melting point
apparatus. Boiling points are determined under reduced pressure to prevent decompaosition.

Computational Protocols for 5-Phenylcyclooctanone

The following computational methods are proposed for predicting the properties of 5-
phenylcyclooctanone:

o Geometry Optimization and Conformational Analysis: The three-dimensional structure of 5-
phenylcyclooctanone would first be optimized using a quantum mechanical method, such as
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Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). A
conformational search would be performed to identify the lowest energy conformers, which is
crucial for a flexible molecule like a cyclooctanone derivative.

 NMR Spectra Prediction: *H and 3C NMR chemical shifts can be predicted using the Gauge-
Independent Atomic Orbital (GIAO) method within a DFT framework.[10][11][12][13][14] The
calculated chemical shifts are then typically scaled against known experimental values for
similar compounds or a reference standard.

» IR Spectra Prediction: Vibrational frequencies and their corresponding intensities are
calculated from the second derivatives of the energy with respect to atomic displacements.
[15][16][17][18][19] These calculations, also performed at the DFT level, can predict the
major absorption bands in the IR spectrum.

e Mass Spectrometry Fragmentation Prediction: While direct prediction of mass spectra is
complex, computational methods can be used to calculate the energies of potential fragment
ions, providing insight into the likely fragmentation pathways under electron ionization.

Visualizing the Workflow and Molecular Structure

Diagrams are essential for representing complex workflows and relationships. The following
diagrams, generated using the DOT language, illustrate the comparative workflow and the
general structure of the molecules discussed.
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Comparative Analysis Workflow

5-Phenylcyclooctanone (Target Molecule)

Computational Modeling

4-Phenylcyclohexanone (Reference Molecule)
Geometry Optimization & Conformational Analysis Literature Search & Databases
Spectra Prediction (NMR, IR) Experimental Data Acquisition
Physical Property Prediction Spectroscopic Data (NMR, IR, MS) Physical Properties
Predicted Data Experimental Data
Comparatiye Analysis
Y

P> Data Tabulation & Comparison |<&
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Validation of Computational Methods

l

Characterization of 5-Phenylcyclooctanone
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General Molecular Structures

5-Phenylcyclooctanone

C14H180
- Phenyl Group
- Cyclooctanone Ring
- Carbonyl Group

Ftructural Analogue

4-Phenylc$clohexanone

C12H140
- Phenyl Group
- Cyclohexanone Ring
- Carbonyl Group

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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